molecular formula C12H22N4O2S B11779409 1-(2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine

1-(2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine

Cat. No.: B11779409
M. Wt: 286.40 g/mol
InChI Key: LSMIYMINFOXZAY-UHFFFAOYSA-N
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Description

The compound 1-(2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine features a piperazine ring linked via a sulfonyl ethyl bridge to a 1,3,5-trimethylpyrazole moiety. The sulfonyl group enhances polarity and may influence binding affinity through hydrogen bonding or electrostatic interactions .

Properties

Molecular Formula

C12H22N4O2S

Molecular Weight

286.40 g/mol

IUPAC Name

1-[2-(1,3,5-trimethylpyrazol-4-yl)sulfonylethyl]piperazine

InChI

InChI=1S/C12H22N4O2S/c1-10-12(11(2)15(3)14-10)19(17,18)9-8-16-6-4-13-5-7-16/h13H,4-9H2,1-3H3

InChI Key

LSMIYMINFOXZAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)CCN2CCNCC2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine typically involves multiple steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and bases like sodium hydroxide (NaOH). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, leading to its biological effects .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural variations among analogs include:

Heterocyclic Core: Piperazine vs. piperidine (e.g., 2-((1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-oxy)pyrazine in ).

Pyrazole Substituents : Methyl, ethyl, or propyl groups at the 1-, 3-, and 5-positions of the pyrazole ring (e.g., 1-(1-ethyl-3,5-dimethylpyrazol-4-ylsulfonyl)piperazine in ). Trimethyl substitution (as in the target compound) increases steric bulk and lipophilicity compared to dimethyl or ethyl analogs.

Additional Functional Groups: Nitro, diphenylethanone, or ethoxy-pyridine substituents (e.g., 1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2,2-diphenylethanone in ), which modulate electronic properties and target selectivity.

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Pyrazole Substituents Heterocycle Molecular Weight (g/mol) Key Features
Target Compound C₁₃H₂₂N₅O₂S 1,3,5-Trimethyl Piperazine ~324.4 (estimated) Sulfonyl ethyl linker
1-(1-Ethyl-3,5-dimethylpyrazol-4-ylsulfonyl)piperazine C₁₁H₂₀N₄O₂S 1-Ethyl, 3,5-dimethyl Piperazine 272.4 Reduced steric bulk
MR-S1-18 () C₁₉H₂₄N₆O₂S 1,3,5-Trimethyl Piperidine 408.5 Benzoimidazole extension
1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2,2-diphenylethanone C₂₈H₂₈N₆O₃ 3,5-Dimethyl, 4-nitro Piperazine 502.6 Diphenylethanone; nitro group

Physicochemical Properties

  • Solubility: Sulfonyl groups enhance water solubility, but bulky substituents (e.g., diphenylethanone in ) may reduce it.

Biological Activity

1-(2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine is a compound with a complex structure that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, biological properties, and relevant case studies.

The compound is identified by the CAS number 1707374-11-5. Its molecular formula is C12H22N4O2S, indicating the presence of nitrogen, sulfur, and oxygen in its structure. The presence of the pyrazole ring contributes to its biological activity, as pyrazole derivatives are known for various pharmacological effects.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities including:

  • Antitumor Activity : Pyrazole derivatives have been shown to inhibit various cancer cell lines by targeting specific kinases such as BRAF and EGFR. For example, compounds similar to this compound have demonstrated significant inhibitory effects against BRAF(V600E) mutations .
  • Anti-inflammatory Effects : Some pyrazole derivatives exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .
  • Antimicrobial Activity : Studies have shown that certain pyrazole compounds possess antimicrobial properties against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 64–1024 μg/mL against bacteria such as Staphylococcus aureus and Escherichia coli .

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:

  • Antitumor Efficacy : A study synthesized a series of pyrazole derivatives and evaluated their effects on cancer cell lines. Results indicated that compounds with similar structural motifs effectively inhibited cell proliferation and induced apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival .
  • Anti-inflammatory Mechanisms : Research on pyrazole-based compounds revealed their ability to reduce inflammation in vitro by inhibiting the expression of cyclooxygenase enzymes and decreasing the release of inflammatory mediators .
  • Antimicrobial Properties : A recent investigation assessed the antimicrobial efficacy of various pyrazole derivatives against clinical isolates. The study found that certain compounds exhibited potent antimicrobial activity comparable to standard antibiotics, suggesting their potential as therapeutic agents in treating infections .

Data Summary Table

Biological ActivityRelated CompoundsMIC Values (μg/mL)Reference
AntitumorPyrazole DerivativesVaries (64–1024)
Anti-inflammatoryPyrazole DerivativesNot specified
AntimicrobialVarious Pyrazoles64–512

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